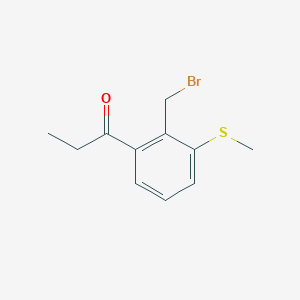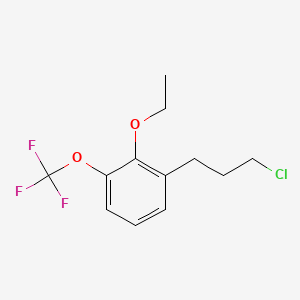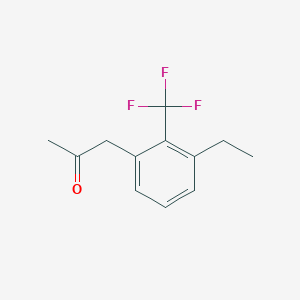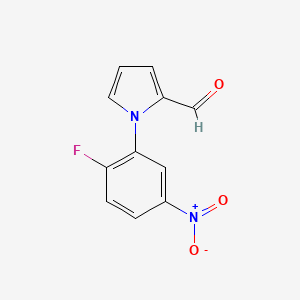
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both a fluorine and a nitro group on the phenyl ring
準備方法
The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzene to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the transformations. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or ammonia.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde or nitro group transformations.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism by which 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular redox states. The fluorine atom can affect the compound’s lipophilicity and its ability to interact with biological membranes.
類似化合物との比較
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole:
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring, leading to different reactivity and uses.
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
特性
分子式 |
C11H7FN2O3 |
|---|---|
分子量 |
234.18 g/mol |
IUPAC名 |
1-(2-fluoro-5-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H |
InChIキー |
RMGINRGCCGXVHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


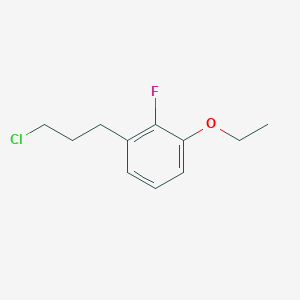
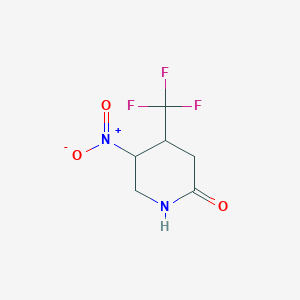

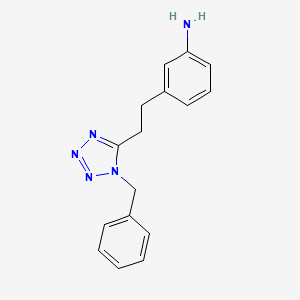


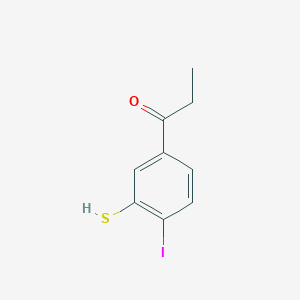
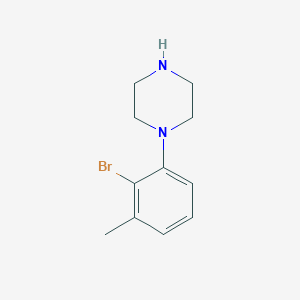
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)
